

Technical Guide: Properties and Reactions of Cyclopentenyl Lithium

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Compound of Interest

Compound Name: *lithium;3-ethylcyclopentene*

Cat. No.: *B15421307*

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Disclaimer: Information regarding the specific properties and reactions of 3-ethylcyclopentenyl lithium is not readily available in published scientific literature. This guide therefore focuses on the parent compound, cyclopentenyl lithium, as a representative model for this class of organometallic reagents. The data and protocols presented herein are based on available information for the unsubstituted cyclopentenyl lithium.

Core Properties

Cyclopentenyl lithium is a reactive organolithium reagent that is typically generated and used in situ. It serves as a nucleophilic source of the cyclopentenyl group in organic synthesis.

Physical and Chemical Properties

Quantitative data on the physical properties of isolated cyclopentenyl lithium is scarce due to its reactive nature. The following table summarizes available and estimated properties.

Property	Value	Source
Molecular Formula	C ₅ H ₇ Li	[1]
Molecular Weight	74.1 g/mol	[1]
CAS Number	67788-09-4	[1]
Appearance	Typically a solution in an ethereal solvent	General Knowledge
Solubility	Soluble in ethereal solvents such as tetrahydrofuran (THF) and diethyl ether.	General Knowledge
Stability	Organolithium reagents are known to react with ethereal solvents, with stability being temperature-dependent. Solutions are typically prepared and used at low temperatures (-78 to -40 °C) to minimize degradation.	General Knowledge

Spectroscopic Data

Experimental spectroscopic data for cyclopentenyl lithium is not widely published. The following table provides estimated NMR chemical shifts based on analogous compounds and general principles of organolithium NMR spectroscopy.

Nucleus	Estimated Chemical Shift (δ) in THF- d_8	Notes
^1H NMR		
Vinylic Proton	5.5 - 6.5 ppm	Deshielded relative to cyclopentene due to the electronegativity of the C-Li bond.
Allylic Protons	2.0 - 2.5 ppm	
Homoallylic Protons	1.5 - 2.0 ppm	
^{13}C NMR		
C-Li Carbon	140 - 160 ppm	Significantly deshielded.
Vinylic Carbon	100 - 120 ppm	
Allylic Carbons	25 - 35 ppm	
Homoallylic Carbon	20 - 30 ppm	
^6Li NMR	0 - 2 ppm	Typical range for monomeric or dimeric organolithium species in THF.

Note: The NMR data presented are estimates and should be treated as such in the absence of published experimental spectra.

Experimental Protocols

Cyclopentenyl lithium is almost exclusively prepared and used in situ. The following protocols are representative of its synthesis and subsequent reaction with an electrophile.

Synthesis of Cyclopentenyl Lithium

This protocol describes the formation of cyclopentenyl lithium via lithium-halogen exchange from 1-iodocyclopentene.

Materials:

- 1-iodocyclopentene
- n-butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 1-iodocyclopentene (1.0 eq) in anhydrous THF.
- Cool the solution to -40 °C in a dry ice/acetonitrile bath.
- Slowly add a solution of n-butyllithium (2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below -35 °C.
- After the addition is complete, stir the resulting mixture at -40 °C for a specified time, typically ranging from 1 to 6 hours, to ensure complete formation of the cyclopentenyl lithium reagent.
[\[2\]](#)
- The resulting solution of cyclopentenyl lithium is then cooled to the desired reaction temperature (often -78 °C to -50 °C) for immediate use.

Reaction with a Weinreb Amide

This protocol details the nucleophilic addition of in situ generated cyclopentenyl lithium to an N,O-dimethylhydroxylamine (Weinreb) amide to form a ketone.

Materials:

- Solution of cyclopentenyl lithium in THF (from Protocol 2.1)
- Boc-D-Phe-N(Me)(OMe) (Weinreb amide)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate

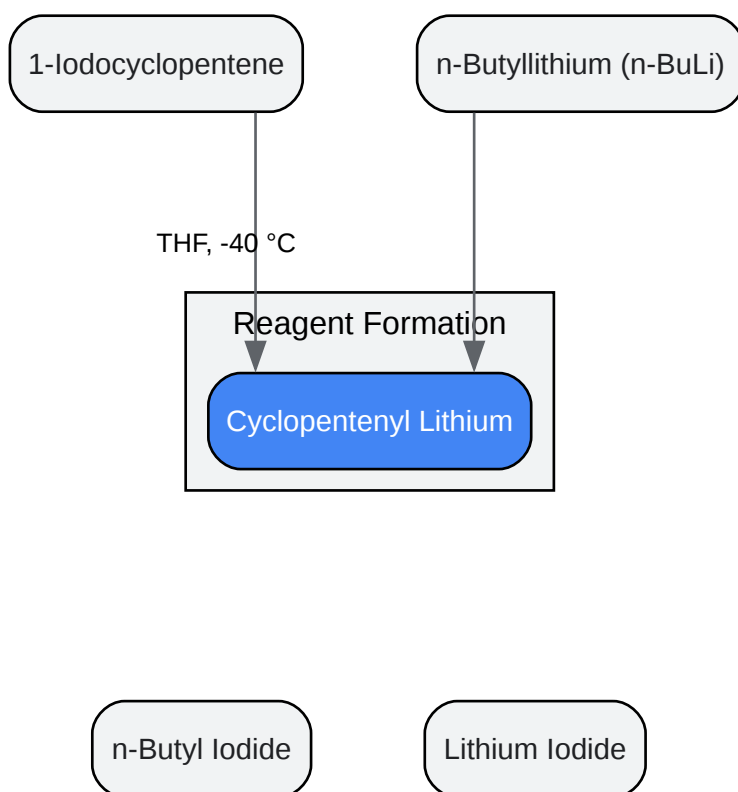
- 1 M KHSO_4 , 1 M KHCO_3 , saturated NaCl solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Prepare a solution of cyclopentenyl lithium from 1-iodocyclopentene (0.034 mol) and n-BuLi (0.070 mol) in 250 mL of anhydrous THF as described in Protocol 2.1.[\[2\]](#)
- Cool the cyclopentenyl lithium solution to $-50\text{ }^\circ\text{C}$.
- In a separate flask, dissolve the Weinreb amide (Boc-D-Phe-N(Me)(OMe), 0.025 mol) in 20 mL of anhydrous THF.
- Add the Weinreb amide solution dropwise to the cold cyclopentenyl lithium solution.
- Stir the reaction mixture for 3 hours at $-40\text{ }^\circ\text{C}$, and then allow it to warm to room temperature and stir overnight.[\[2\]](#)
- Quench the reaction by slowly adding 150 mL of saturated aqueous ammonium chloride solution.
- Dilute the mixture with 500 mL of ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with 1 M KHSO_4 (2 x 100 mL), 1 M KHCO_3 (3 x 100 mL), and saturated NaCl solution (100 mL).[\[2\]](#)
- Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude ketone product.

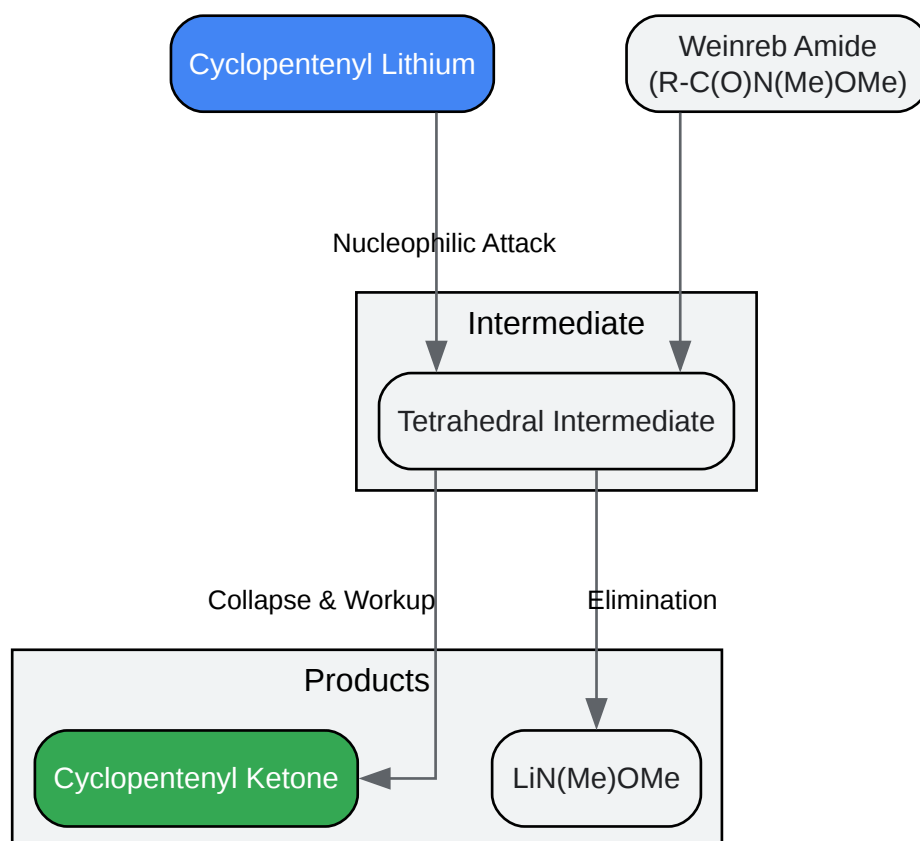
Visualizations

The following diagrams illustrate the synthesis and a typical reaction pathway for cyclopentenyl lithium.



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Caption: Synthesis of Cyclopentenyl Lithium.



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Caption: Reaction with a Weinreb Amide.

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References

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- 2. mdpi.com [mdpi.com]
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